![molecular formula C6F12O2 B1344276 1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane CAS No. 40573-09-9](/img/structure/B1344276.png)
1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated compounds often involves the use of hexafluoro-2-propanol as a solvent, as seen in the preparation of trifluoromethyl indolinols and indoles from trifluoromethyl epoxy ethers . Similarly, hexafluoro-1,2-epoxypropane reacts with bifunctional ethanes to yield pentafluoropropionylated products or ring-closed products like 1,4-dioxanone . These methods suggest that the synthesis of the target compound might involve similar fluorinated intermediates or solvents.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by the presence of strong electron-withdrawing fluorine atoms, which can influence the reactivity and stability of the molecule. For instance, the X-ray crystal structures of various trifluoromethylated alcohols show the presence of inter- and intra-molecular hydrogen bonding, which can stabilize the molecule . This implies that the target compound may also exhibit unique structural features due to the presence of multiple fluorine atoms.
Chemical Reactions Analysis
Fluorinated compounds can undergo a variety of chemical reactions. For example, hexafluoroacetone reacts with dioxaphosphorinanes to form dioxaphosphepanes, which can further react to yield diphosphates and ketones . The fluorination of hexafluoro-1,3-di-(2-thenoyl)propane leads to decafluoro-1,5-di-(2-thienyl)pentane . These reactions demonstrate the reactivity of fluorinated compounds towards nucleophiles and electrophiles, which could be relevant to the target compound's reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often unique due to the high electronegativity and small size of fluorine atoms. For instance, the use of 1,2,3-tris(2-cyanoethoxy)-propane as a stationary phase in gas-liquid chromatography indicates the selectivity of fluorinated compounds for certain isomers . The diastereoselective synthesis of trifluoromethylated 1,3-dioxanes also highlights the influence of fluorine on the stereochemistry of reactions . These properties suggest that the target compound may have distinct physical and chemical characteristics, such as high thermal stability and specific reactivity patterns.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Fluoropolymers
The compound is used in the synthesis of new fluoropolymers. A study by Smith and Babb (1996) discusses the creation of siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers, a new class of fluorosiloxane polymers. These polymers are noted for their well-defined linear structure and thermal stability, making them suitable for various applications in materials science (Smith & Babb, 1996).
Plasma Etching in Semiconductor Manufacturing
Hydrofluorocarbons, including the compound , are significant in plasma etching for semiconductor manufacturing. Li et al. (2016) conducted a systematic study evaluating the impact of molecular structure parameters of hydrofluorocarbon precursors on plasma deposition and etching performance. Their findings contribute to the understanding of how such compounds can enhance the efficiency of semiconductor fabrication processes (Li, Gupta, Pallem, & Oehrlein, 2016).
Green Chemistry Applications
In the realm of green chemistry, Li et al. (2010) presented a process involving the compound for synthesizing a potent cholesteryl ester transfer protein (CETP) inhibitor. This process emphasizes regiospecific and diastereoselective reactions, crucial for creating complex molecules with high purity and yield, demonstrating the compound's utility in sustainable chemical synthesis (Li, Russell, Hongfeng, Zhang, Ballentine, Spink, Branum, Liu, Chen, Rammeloo, Aelterman, Sorgi, & Murray, 2010).
Hydrogen-Bonded Alcohol Structures
A study by Singh, Twamley, and Shreeve (2001) on trifluoromethylated alcohols, including derivatives of the compound, explores their synthesis and structural characterization through X-ray analyses. These findings are relevant to understanding the molecular interactions and properties of such substances (Singh, Twamley, & Shreeve, 2001).
Chromatography Applications
The compound's derivatives are also used in chromatography. Belen'kii, Vitenberg,and D'yakonov (1964) researched 1,2,3-Tris (2-cyanoethoxy)-propane, a derivative, as a selective phase for cis-trans isomers in gas-liquid chromatography. This highlights the compound's relevance in analytical chemistry, particularly in separating complex mixtures (Belen'kii, Vitenberg, & D'yakonov, 1964).
Dental Composite Research
In the field of dentistry, Pereira, Nunes, and Kalachandra (2002) explored the use of Bis-GMA and derivatives in dental composites. Their study focused on polymerization kinetics and properties, indicating the potential of such compounds in creating advanced dental materials (Pereira, Nunes, & Kalachandra, 2002).
Physical Property Analysis
Rausch, Kretschmer, Will, Leipertz, and Fröba (2015) conducted a study on the liquid density, viscosity, and surface tension of hydrofluoroethers, including derivatives of the compound. Their research provides valuable data for understanding the physical properties of these substances in various applications (Rausch, Kretschmer, Will, Leipertz, & Fröba, 2015).
Propiedades
IUPAC Name |
1,1,2,2,3,3-hexafluoro-1-(1,2,2-trifluoroethenoxy)-3-(trifluoromethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12O2/c7-1(8)2(9)19-4(12,13)3(10,11)5(14,15)20-6(16,17)18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWNWGPNBZIACR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896481 | |
| Record name | Hexafluoro-1-trifluoromethoxy-3-trifluorovinyloxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane | |
CAS RN |
40573-09-9 | |
| Record name | 1,1,2,2,3,3-Hexafluoro-1-[(1,2,2-trifluoroethenyl)oxy]-3-(trifluoromethoxy)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40573-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexafluoro-1-trifluoromethoxy-3-trifluorovinyloxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



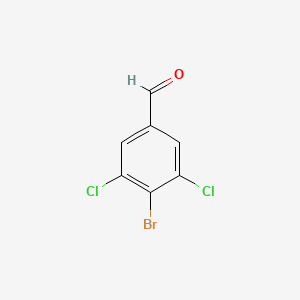
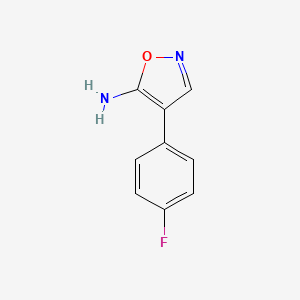
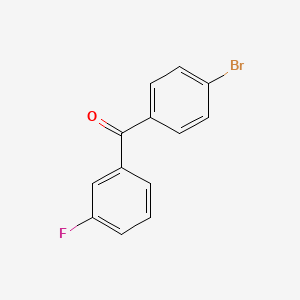

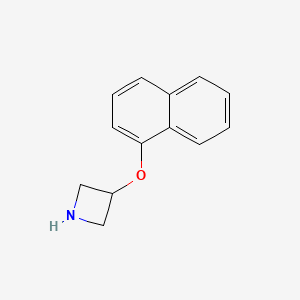



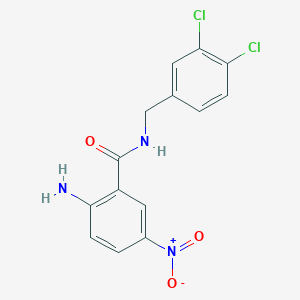


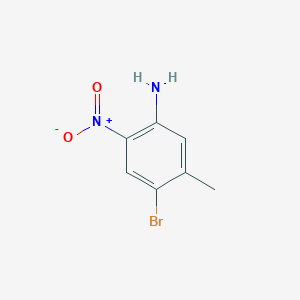
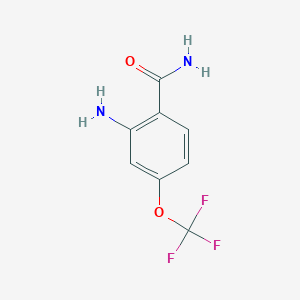
![(1H-Benzo[d]imidazol-4-yl)methanol](/img/structure/B1344222.png)